N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound characterized by the presence of cyclopropyl, hydroxy, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, which undergoes a nucleophilic substitution reaction with a thiophene derivative to form the cyclopropyl-thiophene intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxy group.
Amidation: The final step involves the reaction of the hydroxy intermediate with an acylating agent, such as acetic anhydride, in the presence of a base like pyridine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the acetamide group to an amine.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or dehydroxylated products.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiophene rings and the hydroxy group suggests that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features might confer activity against certain diseases, and it could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene rings.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxy group could form hydrogen bonds with biological targets, while the thiophene rings could participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(thiophen-3-yl)acetamide: Lacks the cyclopropyl group, potentially altering its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide: Similar but without the second thiophene ring, which might affect its electronic properties and interactions.
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of cyclopropyl, hydroxy, and thiophene groups. This combination provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(8-11-5-7-19-9-11)16-10-15(18,12-3-4-12)13-2-1-6-20-13/h1-2,5-7,9,12,18H,3-4,8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNXVOSHHZQMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CC2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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